molecular formula C11H13F3OS B8077426 1,2,3-Trifluoro-4-(4-methylsulfanylbutoxy)benzene

1,2,3-Trifluoro-4-(4-methylsulfanylbutoxy)benzene

Cat. No.: B8077426
M. Wt: 250.28 g/mol
InChI Key: WHVXXNPUDPBYDT-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-(4-methylsulfanylbutoxy)benzene is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of science and industry. This compound has garnered attention due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trifluoro-4-(4-methylsulfanylbutoxy)benzene involves several steps, each requiring specific conditions to ensure the desired product is obtained. Traditional methods for synthesizing similar compounds often include the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method . These methods are tailored to achieve high purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure consistency and efficiency. These methods are designed to meet the demands of various applications, from research to commercial use.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoro-4-(4-methylsulfanylbutoxy)benzene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. These products are crucial for further applications and studies involving the compound.

Scientific Research Applications

1,2,3-Trifluoro-4-(4-methylsulfanylbutoxy)benzene has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biochemical pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and technologies .

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-(4-methylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. These interactions are crucial for understanding how the compound exerts its effects. The detailed mechanism may include binding to receptors, inhibiting enzymes, or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds: 1,2,3-Trifluoro-4-(4-methylsulfanylbutoxy)benzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. For instance, compounds like 1,2-dichloroethene (CID 638186 and CID 643833) have similar fingerprints and can be considered neighbors of this compound .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the distinct reactions it undergoes. This makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

1,2,3-trifluoro-4-(4-methylsulfanylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3OS/c1-16-7-3-2-6-15-9-5-4-8(12)10(13)11(9)14/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVXXNPUDPBYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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